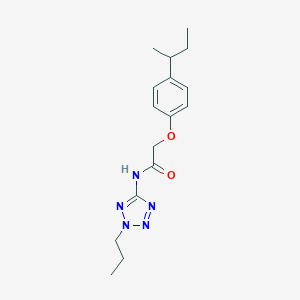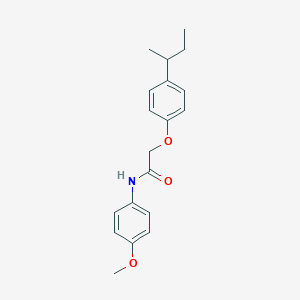
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide, also known as BML-284, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is known to have a wide range of biological activities.
Mecanismo De Acción
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is a selective PPARγ agonist that binds to the ligand-binding domain of PPARγ. This binding activates PPARγ, which in turn regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has also been shown to regulate lipid metabolism and adipocyte differentiation. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in lab experiments is its selectivity for PPARγ. This allows researchers to investigate the role of PPARγ in different biological processes without the interference of other nuclear receptors. However, one of the limitations of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. One area of research is the investigation of the role of PPARγ in neurodegenerative diseases. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of more potent and selective PPARγ agonists that can be used in clinical settings. Finally, the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-bromo-6-methyl-2-pyridinamine to give the desired product, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. The yield of this reaction is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been used in various studies to investigate the role of peroxisome proliferator-activated receptor gamma (PPARγ) in different biological processes. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Propiedades
Fórmula molecular |
C14H12BrClN2O |
|---|---|
Peso molecular |
339.61 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(12(16)7-8)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
Clave InChI |
TWJAWEPHGSCJJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)




![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)
